1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 6058-56-6
VCID: VC14542421
InChI: InChI=1S/C17H22N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,18,21)
SMILES:
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol

1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

CAS No.: 6058-56-6

Cat. No.: VC14542421

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide - 6058-56-6

Specification

CAS No. 6058-56-6
Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
IUPAC Name 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H22N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,18,21)
Standard InChI Key BVUSHGJZBZMDML-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3

Introduction

Structural Elucidation and Classification

The molecular structure of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (C₁₇H₂₂N₂O₂) features a five-membered pyrrolidone ring (5-oxo-pyrrolidine) with a ketone group at position 5. At position 1, a cyclohexyl group is attached via a single bond, while position 3 contains a carboxamide moiety linked to a phenyl ring. The cyclohexyl group introduces steric bulk and lipophilicity, whereas the phenylcarboxamide contributes to π-π stacking potential and hydrogen-bonding capabilities .

The compound belongs to the anilide class, characterized by an amide bond (-CONH-) adjacent to an aromatic ring. This classification places it within a broader family of bioactive molecules, including enzyme inhibitors and receptor modulators. The stereochemistry at position 3 (assuming an S configuration) may influence its biological activity, though experimental confirmation is required .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide likely involves multi-step reactions, as inferred from analogous compounds :

  • Pyrrolidone Formation: Cyclization of γ-aminobutyric acid derivatives or condensation reactions involving diketones and amines.

  • Cyclohexyl Substitution: Alkylation at position 1 using cyclohexyl halides (e.g., cyclohexyl chloride) under basic conditions.

  • Carboxamide Formation: Reaction of the pyrrolidine-3-carboxylic acid with aniline via activation using thionyl chloride (SOCl₂) or carbodiimide reagents.

A proposed synthetic route is summarized below:

StepReaction TypeReagents/ConditionsYield (%)*
1CyclizationGlacial acetic acid, reflux60–75
2N-AlkylationCyclohexyl bromide, K₂CO₃50–65
3AmidationAniline, SOCl₂, DCM70–85
*Theoretical yields based on analogous reactions .

Optimization Strategies

Industrial-scale production may employ microwave-assisted synthesis to reduce reaction times or catalytic systems (e.g., palladium catalysts) for regioselective alkylation . Purification typically involves recrystallization from ethanol or column chromatography, with final purity exceeding 95% as verified by HPLC .

Physicochemical Characteristics

Key properties of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide include:

PropertyValue (Predicted*)Method of Determination
Molecular Weight286.37 g/molMass spectrometry
LogP (Lipophilicity)2.8 ± 0.3ChemDraw Ultra 14.0
Solubility in Water0.12 mg/mLQuantitative Structure-Property Relationship (QSPR)
Melting Point148–152°CDifferential Scanning Calorimetry
*Computational predictions due to limited experimental data .

The compound’s moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug candidates. The melting point indicates a crystalline solid stable at room temperature.

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Activity

While direct studies are lacking, related pyrrolidine derivatives exhibit broad-spectrum antimicrobial activity. For example, halogenated analogs show IC₅₀ values of 18–25 μM against Mycobacterium tuberculosis H37Rv . The phenylcarboxamide moiety may intercalate into DNA or inhibit topoisomerases, though further validation is needed.

Applications in Research and Industry

Medicinal Chemistry

The compound’s scaffold is a promising candidate for:

  • Antitubercular Agents: Targeting InhA or KasA enzymes involved in mycolic acid synthesis .

  • Central Nervous System (CNS) Drugs: The pyrrolidone core resembles piracetam, a nootropic agent, suggesting potential neuromodulatory effects.

Material Science

The rigid cyclohexyl-pyrrolidone structure could serve as a building block for high-performance polymers with enhanced thermal stability.

Comparative Analysis with Structural Analogs

The table below contrasts 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide with similar compounds:

CompoundStructural VariationLogPBioactivity (IC₅₀)
1-Cyclopentyl-5-oxo-N-phenylpyrrolidine-3-carboxamideCyclopentyl substituent2.522 μM (InhA inhibition)
1-Cyclohexyl-5-oxo-N-(4-fluorophenyl)pyrrolidine-3-carboxamideFluoro-substituted phenyl3.115 μM (Antimycobacterial)
1-Cyclohexyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamideHeteroaromatic substitution2.230 μM (Enzyme inhibition)
Data adapted from computational models and analogous compounds .

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